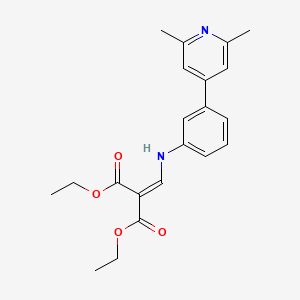
Diethyl (((3-(2,6-dimethyl-4-pyridyl)phenyl)amino)methylene)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (((3-(2,6-dimethyl-4-pyridyl)phenyl)amino)methylene)malonate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridyl group attached to a phenyl ring, which is further connected to a malonate ester through an amino methylene bridge. The presence of dimethyl groups on the pyridyl ring adds to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (((3-(2,6-dimethyl-4-pyridyl)phenyl)amino)methylene)malonate typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridyl-Phenyl Intermediate: The initial step involves the reaction of 2,6-dimethyl-4-pyridinecarboxaldehyde with aniline to form the corresponding Schiff base.
Condensation with Malonate: The Schiff base is then condensed with diethyl malonate in the presence of a base such as sodium ethoxide. This step results in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.
化学反応の分析
Types of Reactions
Diethyl (((3-(2,6-dimethyl-4-pyridyl)phenyl)amino)methylene)malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the malonate ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted malonate esters.
科学的研究の応用
Diethyl (((3-(2,6-dimethyl-4-pyridyl)phenyl)amino)methylene)malonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Diethyl (((3-(2,6-dimethyl-4-pyridyl)phenyl)amino)methylene)malonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy)phenyl)-1,4-dihydropyridine-3,5-dicarboxylates: These compounds share a similar pyridyl-phenyl structure but differ in the substituents on the phenyl ring.
1,4-Dihydropyridine Derivatives: These compounds have a similar core structure but may have different functional groups attached.
Uniqueness
Diethyl (((3-(2,6-dimethyl-4-pyridyl)phenyl)amino)methylene)malonate is unique due to its specific combination of a pyridyl group, phenyl ring, and malonate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
40034-52-4 |
|---|---|
分子式 |
C21H24N2O4 |
分子量 |
368.4 g/mol |
IUPAC名 |
diethyl 2-[[3-(2,6-dimethylpyridin-4-yl)anilino]methylidene]propanedioate |
InChI |
InChI=1S/C21H24N2O4/c1-5-26-20(24)19(21(25)27-6-2)13-22-18-9-7-8-16(12-18)17-10-14(3)23-15(4)11-17/h7-13,22H,5-6H2,1-4H3 |
InChIキー |
IECGKVGDOKQIHS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=CNC1=CC=CC(=C1)C2=CC(=NC(=C2)C)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















